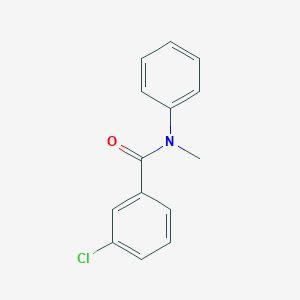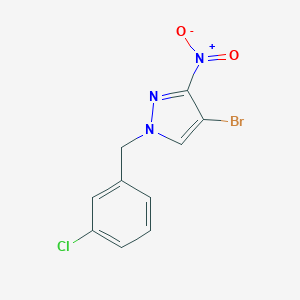![molecular formula C20H14FN3O3 B250633 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been shown to have promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of GSK-3, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is essential for neuroprotection and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include enhanced cognitive function, neuroprotection, and apoptosis induction in cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments include its potent GSK-3 inhibitory activity, which makes it a valuable tool for studying various cellular processes. However, the compound has limitations, including its poor solubility and stability, which may affect its efficacy in in vivo experiments.
Zukünftige Richtungen
The future directions for 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include further studies to determine its efficacy in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Additionally, the compound's selectivity for GSK-3 can be improved to reduce potential side effects. Overall, 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has great potential as a therapeutic agent, and further studies are needed to fully explore its therapeutic applications.
In conclusion, 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound acts as a GSK-3 inhibitor and has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Further studies are needed to fully explore the compound's therapeutic applications and potential limitations.
Synthesemethoden
The synthesis of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the reaction of 4-fluoro-N-(2-hydroxy-3-methoxybenzyl)-N-(2-pyridyl)benzamide with 2-amino-5-methoxybenzoic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound acts as a GSK-3 inhibitor and has been shown to have neuroprotective effects, enhance cognitive function, and induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C20H14FN3O3 |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3O3/c1-26-16-9-6-13(20-24-18-17(27-20)3-2-10-22-18)11-15(16)23-19(25)12-4-7-14(21)8-5-12/h2-11H,1H3,(H,23,25) |
InChI-Schlüssel |
GARRCKKPSMPMPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)

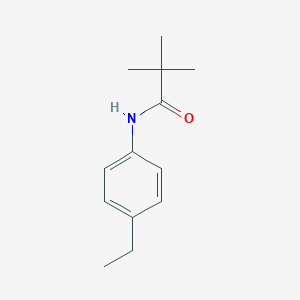
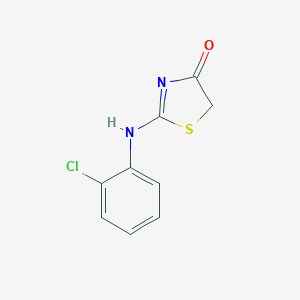
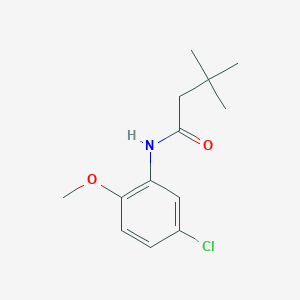

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)

